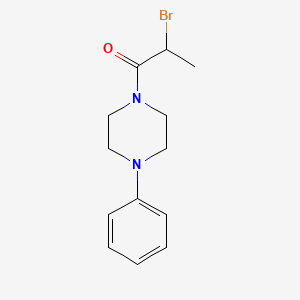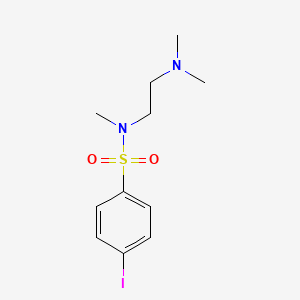
2-Amino-5-(perfluorophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(perfluorophenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with an amino group at the 2-position and a perfluorophenyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(perfluorophenyl)pyridine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 2-aminopyridine to form 2-amino-5-nitropyridine, followed by reduction to yield 2-amino-5-aminopyridine. This intermediate can then undergo a diazotization reaction followed by a Sandmeyer reaction to introduce the perfluorophenyl group .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(perfluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group (if present) can be reduced back to the amino group.
Substitution: The perfluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the perfluorophenyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the perfluorophenyl ring.
Applications De Recherche Scientifique
2-Amino-5-(perfluorophenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-Amino-5-(perfluorophenyl)pyridine and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The electron-withdrawing perfluorophenyl group can enhance the compound’s binding affinity to these targets by stabilizing the interaction through various non-covalent forces .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-5-chloropyridine
- 2-Amino-5-bromopyridine
Comparison
Compared to its analogs, 2-Amino-5-(perfluorophenyl)pyridine is unique due to the presence of the perfluorophenyl group, which significantly alters its electronic properties. This makes it less basic and more resistant to nucleophilic attack compared to its halogenated counterparts. Additionally, the perfluorophenyl group imparts greater thermal and chemical stability, making it suitable for applications requiring robust materials .
Propriétés
Formule moléculaire |
C11H5F5N2 |
|---|---|
Poids moléculaire |
260.16 g/mol |
Nom IUPAC |
5-(2,3,4,5,6-pentafluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H5F5N2/c12-7-6(4-1-2-5(17)18-3-4)8(13)10(15)11(16)9(7)14/h1-3H,(H2,17,18) |
Clé InChI |
SACZDQSRBAOHGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C2=C(C(=C(C(=C2F)F)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)

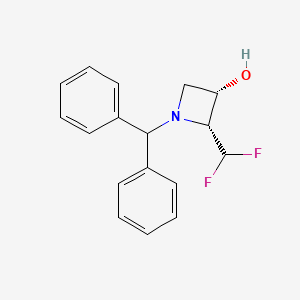


![Tert-butyl 8-amino-5,5-dioxo-5thia-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B13908108.png)
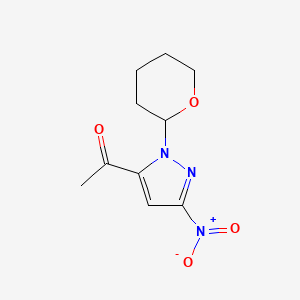
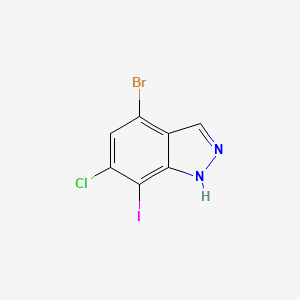

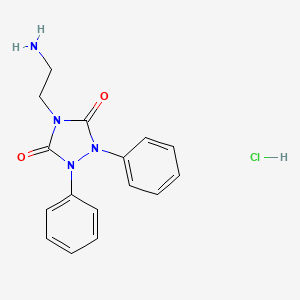
![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
